molecular formula C20H22Br2N2O2 B10901056 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide

Cat. No.: B10901056
M. Wt: 482.2 g/mol
InChI Key: NEBXMPMTRBNFKT-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, isopropyl, and methyl groups attached to a phenoxy and acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxy and acetohydrazide intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reactions. The final step involves the condensation of the intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenation or alkylation reactions can occur in the presence of appropriate reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-DIMETHYLAMINOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
  • 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-DIETHYLAMINOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE lies in its specific structural features, such as the presence of bromine atoms and the isopropyl group, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22Br2N2O2

Molecular Weight

482.2 g/mol

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-1-(4-bromophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H22Br2N2O2/c1-12(2)17-10-18(22)13(3)9-19(17)26-11-20(25)24-23-14(4)15-5-7-16(21)8-6-15/h5-10,12H,11H2,1-4H3,(H,24,25)/b23-14+

InChI Key

NEBXMPMTRBNFKT-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.